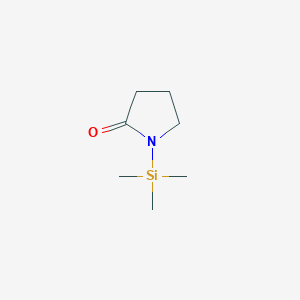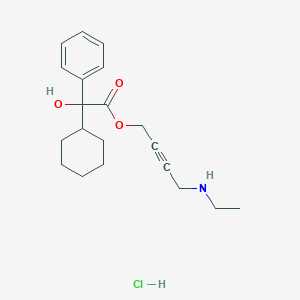
ラセデセチルオキシブチニン-d5 塩酸塩
概要
説明
ラセデセチルオキシブチニン(塩酸塩)は、ムスカリン性アセチルコリン受容体拮抗薬であるオキシブチニンの活性代謝物です。シトクロムP450アイソフォームCYP3A4によってオキシブチニンから生成されます。 この化合物は、膀胱、顎下腺、心臓、結腸を含むさまざまな組織のムスカリン性アセチルコリン受容体に結合します .
科学的研究の応用
rac-Desethyl Oxybutynin (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of muscarinic acetylcholine receptor antagonists.
Biology: Employed in biological studies to understand the binding affinity and activity of muscarinic acetylcholine receptors in different tissues.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as overactive bladder and other urinary disorders.
Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs targeting muscarinic acetylcholine receptors
作用機序
ラセデセチルオキシブチニン(塩酸塩)は、平滑筋に対するアセチルコリンのムスカリン作用を競合的に阻害することにより、その効果を発揮します。後シナプス性のムスカリン受容体に結合し、アセチルコリンがこれらの受容体を活性化するのを防ぎます。 これにより、膀胱筋が弛緩し、排尿の必要性が減少し、過活動膀胱の症状が軽減されます .
類似の化合物との比較
類似の化合物
オキシブチニン: ラセデセチルオキシブチニンが由来する母体化合物。同様の抗ムスカリン作用を有しますが、代謝プロファイルが異なります。
トルテロジン: 過活動膀胱の治療に用いられる別のムスカリン受容体拮抗薬。化学構造と薬物動態が異なります。
ソリフェナシン: オキシブチニンとその代謝物に比べて作用時間が長い選択的ムスカリン受容体拮抗薬.
独自性
ラセデセチルオキシブチニン(塩酸塩)は、ムスカリン受容体への特異的な結合親和性と、オキシブチニンの活性代謝物として形成されることによって、ユニークです。 その独特の代謝経路と受容体結合プロファイルが、そのユニークな薬理作用に寄与しています .
生化学分析
Biochemical Properties
“rac Desethyl Oxybutynin-d5 Hydrochloride” is primarily used as a tracer in pharmacokinetic studies, where it is used to track the absorption, distribution, metabolism, and excretion of oxybutynin in the body . It is formed from oxybutynin by the cytochrome P450 (CYP) isoform CYP3A4 .
Cellular Effects
“rac Desethyl Oxybutynin-d5 Hydrochloride” binds to muscarinic acetylcholine receptors (mAChRs) in isolated rat bladder, submaxillary gland, heart, and colon . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of “rac Desethyl Oxybutynin-d5 Hydrochloride” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to mAChRs, inhibiting the action of the neurotransmitter acetylcholine, which is important for involuntary movement .
Metabolic Pathways
“rac Desethyl Oxybutynin-d5 Hydrochloride” is involved in metabolic pathways that include interactions with enzymes or cofactors. It is formed from oxybutynin by the cytochrome P450 (CYP) isoform CYP3A4 .
準備方法
合成経路と反応条件
ラセデセチルオキシブチニン(塩酸塩)は、シトクロムP450酵素CYP3A4の作用によってオキシブチニンから合成されます。この反応は、オキシブチニンからエチル基を除去することで、ラセデセチルオキシブチニンの形成をもたらします。 塩酸塩は、遊離塩基と塩酸を反応させることによって形成されます .
工業生産方法
ラセデセチルオキシブチニン(塩酸塩)の工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を行います。 このプロセスには、結晶化やクロマトグラフィーなどの高度な精製技術を用いて目的の生成物を単離することが含まれます .
化学反応の分析
反応の種類
ラセデセチルオキシブチニン(塩酸塩)は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな代謝物を形成することがあります。
還元: 還元反応は、分子に存在する官能基を修飾することがあります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ラセデセチルオキシブチニンのさまざまな酸化および還元誘導体に加えて、異なる官能基を持つ置換化合物も含まれます .
科学研究への応用
ラセデセチルオキシブチニン(塩酸塩)は、科学研究においていくつかの応用があります。
化学: ムスカリン性アセチルコリン受容体拮抗薬の研究における分析化学の基準物質として使用されます。
生物学: さまざまな組織におけるムスカリン性アセチルコリン受容体の結合親和性と活性を理解するために、生物学的研究で用いられます。
医学: 過活動膀胱やその他の泌尿器疾患などの治療における潜在的な治療効果が調査されています。
類似化合物との比較
Similar Compounds
Oxybutynin: The parent compound from which rac-Desethyl Oxybutynin is derived. It has similar antimuscarinic properties but differs in its metabolic profile.
Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder. It has a different chemical structure and pharmacokinetic properties.
Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action compared to oxybutynin and its metabolites.
Uniqueness
rac-Desethyl Oxybutynin (hydrochloride) is unique due to its specific binding affinity to muscarinic receptors and its formation as an active metabolite of oxybutynin. Its distinct metabolic pathway and receptor binding profile contribute to its unique pharmacological effects .
特性
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81039-77-2 | |
| Record name | N-Desethyloxybutynin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYLOXYBUTYNIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


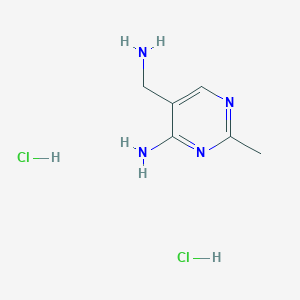
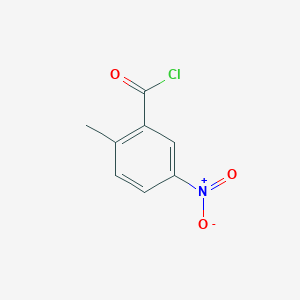

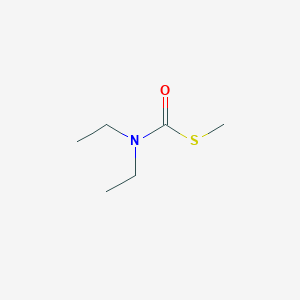
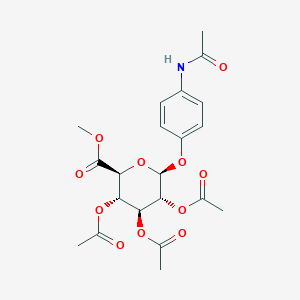



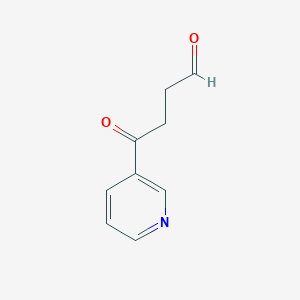


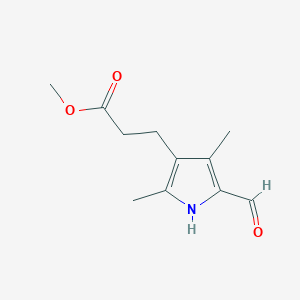
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)
